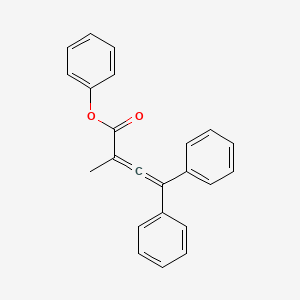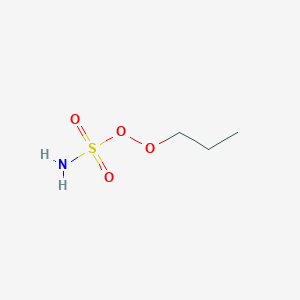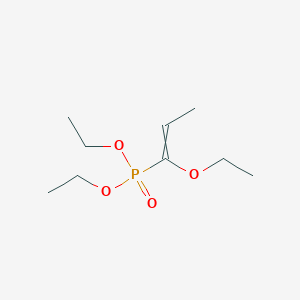![molecular formula C12H20ClNO4 B14344527 4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride CAS No. 92366-89-7](/img/structure/B14344527.png)
4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.287 g/mol . This compound is characterized by the presence of a benzene ring substituted with a 1-(2,2-dimethoxyethylamino)ethyl group and two hydroxyl groups at the 1 and 2 positions. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol typically involves the reaction of 4-hydroxybenzaldehyde with 2,2-dimethoxyethylamine under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[1-(2,2-Dimethoxyethylamino)ethyl]pyrocatechol
- 4-[1-(2,2-Dimethoxyethylamino)ethyl]benzol-1,2-diol
- 4-[1-(2,2-Diméthoxyéthylamino)éthyl]benzène-1,2-diol
Uniqueness
4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
92366-89-7 |
|---|---|
Fórmula molecular |
C12H20ClNO4 |
Peso molecular |
277.74 g/mol |
Nombre IUPAC |
4-[1-(2,2-dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C12H19NO4.ClH/c1-8(13-7-12(16-2)17-3)9-4-5-10(14)11(15)6-9;/h4-6,8,12-15H,7H2,1-3H3;1H |
Clave InChI |
IAKNEDHBUVACPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)O)O)NCC(OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


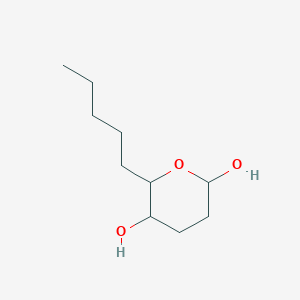
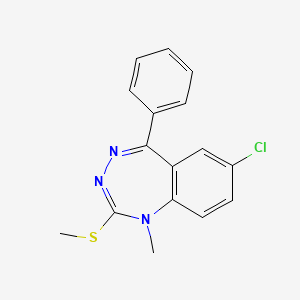
![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
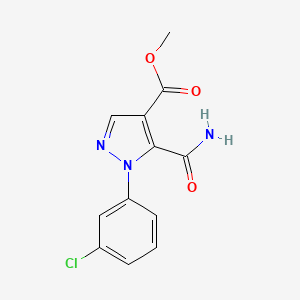
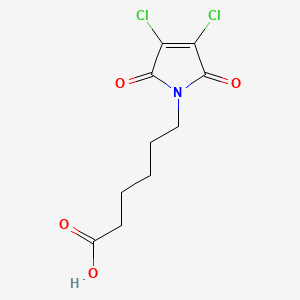
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)

![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
